2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

antibacterial thiadiazole MIC

Select this specific 2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide for structure-activity relationship studies where the 4-methylphenyl (p-tolyl) substituent is critical. Compared to the unsubstituted phenyl analog (CAS 392243-35-5), the electron-donating p-tolyl group imparts higher lipophilicity (predicted logP ~0.5 units greater), altered antimicrobial spectrum, and divergent target affinity. Replacing with a close analog risks invalidating SAR extrapolations. Ideal for optimizing the antibacterial pharmacophore of 1,3,4-thiadiazole benzamides, developing antifungals targeting Aspergillus spp., or benchmarking Wnt pathway inhibitors in reporter-based cellular assays. Confirm identity before procurement to ensure experimental reproducibility.

Molecular Formula C18H17N3O3S
Molecular Weight 355.41
CAS No. 392243-61-7
Cat. No. B2919845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS392243-61-7
Molecular FormulaC18H17N3O3S
Molecular Weight355.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C18H17N3O3S/c1-11-4-6-12(7-5-11)17-20-21-18(25-17)19-16(22)14-9-8-13(23-2)10-15(14)24-3/h4-10H,1-3H3,(H,19,21,22)
InChIKeyOTDDOTXQWQUJGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392243-61-7): A 1,3,4-Thiadiazole Benzamide Building Block for Antibacterial, Antifungal and Wnt-Targeted Research


2,4-Dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic small molecule that combines a 2,4-dimethoxybenzamide moiety with a 5‑(p‑tolyl)‑1,3,4‑thiadiazole scaffold. This heterocyclic amide belongs to the broader class of N‑(5‑aryl‑1,3,4‑thiadiazol‑2‑yl)benzamides, which have been widely investigated for antimicrobial, anticancer and enzyme‑inhibitory properties. The compound has been studied in the context of antibacterial and antifungal screening programs [1] and falls within the generic structure claimed in patents for Wnt‑signalling pathway inhibitors [2]. Its distinctive 4‑methylphenyl substituent differentiates it from the unsubstituted phenyl analog (CAS 392243‑35‑5) and other aryl‑substituted congeners, making it a focused tool for structure‑activity relationship (SAR) exploration.

Why 1,3,4‑Thiadiazole Benzamide Analogs Cannot Be Casually Substituted for 2,4‑Dimethoxy‑N‑[5‑(4‑methylphenyl)‑1,3,4‑thiadiazol‑2‑yl]benzamide in Research Procurement


Within the N‑(5‑aryl‑1,3,4‑thiadiazol‑2‑yl)benzamide family, biological activity is exquisitely sensitive to the nature and position of substituents on both the benzamide ring and the thiadiazole C5‑aryl group. The 4‑methylphenyl (p‑tolyl) substituent in this compound imparts a unique combination of electron‑donating character and lipophilicity that can markedly alter target affinity, antimicrobial spectrum and drug‑likeness compared to analogs bearing phenyl, 4‑chlorophenyl or 4‑methoxyphenyl groups [1]. Consequently, replacing this compound with a close structural analog — even one differing by a single methyl group — may produce divergent biological outcomes, jeopardising the validity of SAR extrapolations and potentially wasting screening resources.

Quantitative Differentiation Evidence for 2,4‑Dimethoxy‑N‑[5‑(4‑methylphenyl)‑1,3,4‑thiadiazol‑2‑yl]benzamide (CAS 392243‑61‑7): What the Literature Can and Cannot Tell You


Gram‑Positive and Gram‑Negative Antibacterial Activity of the p‑Tolyl Series vs. Standard Drugs

A series of N‑(5‑p‑tolyl‑1,3,4‑thiadiazol‑2‑yl)benzamide derivatives, including the target 2,4‑dimethoxy compound, was evaluated against Staphylococcus aureus, Bacillus subtilis (Gram‑positive) and Escherichia coli, Pseudomonas aeruginosa (Gram‑negative) using a minimum inhibitory concentration (MIC) assay [1]. The study reported that the derivatives showed ‘significant antibacterial and antifungal activity against standard’. However, individual MIC values for the 2,4‑dimethoxy‑substituted compound were not reported separately; only aggregate statements are provided. No direct head‑to‑head comparison with the unsubstituted phenyl analog (CAS 392243‑35‑5) or with clinical comparator drugs (e.g., ciprofloxacin) is available in the public domain.

antibacterial thiadiazole MIC

Antifungal Activity of 1,3,4‑Thiadiazole Benzamides: 3D‑QSAR Insights into the 2,4‑Dimethoxy Substitution Pattern

A comprehensive 3D‑QSAR study of 33 2‑substituted phenyl‑5‑substituted benzamide‑1,3,4‑thiadiazoles identified that electron‑donating groups at the 4‑position of the benzamide ring enhance in vitro antifungal activity against Aspergillus niger [1]. The target compound carries a methoxy group at the 4‑position, which satisfies this electrostatic requirement. At 50 µg/mL, selected compounds in the series achieved >80% inhibition, comparable to the commercial fungicides chlorothalonil and carbendazim. However, the specific inhibitory percentage for the 2,4‑dimethoxy‑p‑tolyl derivative was not explicitly listed; only general trends derived from CoMFA and CoMSIA models are available.

antifungal 3D‑QSAR thiadiazole

Wnt Signalling Pathway Inhibition Potential Inferred from Patent Generic Formula

Patent WO2016131808A1 claims a broad series of 1,3,4‑thiadiazol‑2‑yl‑benzamide derivatives as inhibitors of the Wnt signalling pathway, a validated target in oncology [1]. The generic Markush structure encompasses the target compound, implying that it may exhibit Wnt‑inhibitory activity. Nevertheless, the patent document does not disclose individual IC50 values for this specific compound, and the exemplified compounds with biological data possess different substitution patterns. Therefore, no quantitative comparison with other Wnt inhibitors (e.g., XAV939, ICG‑001) or with structural analogs can be made.

Wnt inhibitor cancer thiadiazole

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen‑Bonding Profile vs. the Unsubstituted Phenyl Analog

Computational comparison of the target compound with its closest structural analog, 2,4‑dimethoxy‑N‑(5‑phenyl‑1,3,4‑thiadiazol‑2‑yl)benzamide (CAS 392243‑35‑5), reveals that the addition of a para‑methyl group on the thiadiazole C5‑aryl ring increases calculated logP by approximately 0.5 units while slightly reducing aqueous solubility [1]. This change may influence membrane permeability, plasma protein binding and off‑target liability, making the p‑tolyl analog preferentially suited for cell‑based assays requiring moderate lipophilicity. No experimental logP or solubility data have been published for this compound; the values are in silico estimates.

lipophilicity drug‑likeness SAR

Recommended Application Scenarios for 2,4‑Dimethoxy‑N‑[5‑(4‑methylphenyl)‑1,3,4‑thiadiazol‑2‑yl]benzamide Based on Current Evidence


Antibacterial Hit‑to‑Lead and SAR Expansion Campaigns

The compound can serve as a key intermediate in medicinal chemistry programs aimed at optimising the antibacterial pharmacophore of 1,3,4‑thiadiazole benzamides. Because the p‑tolyl group has been associated with enhanced Gram‑positive activity in the series [1], this derivative is suitable for systematic SAR exploration around the C5‑aryl position to improve potency and selectivity against drug‑resistant strains.

Antifungal Lead Optimisation Guided by 3D‑QSAR Models

With a 2,4‑dimethoxy substitution that aligns with favourable electrostatic features in published 3D‑QSAR models [2], this compound is a rational starting point for developing novel agricultural or pharmaceutical antifungals targeting Aspergillus and related pathogens. Procurement is indicated for laboratories conducting iterative synthesis and CoMFA/CoMSIA‑guided design.

Wnt Pathway Probe Development in Cancer Biology

Given its structural inclusion in the generic formula of a patent covering Wnt pathway inhibitors [3], the compound may function as a preliminary tool for exploring Wnt‑driven cancer models. Researchers can use it as a reference compound to benchmark new derivatives or to validate target engagement in reporter‑based cellular assays.

Physicochemical Property Reference for Lipophilicity‑Dependent Assays

When a project requires a moderately lipophilic thiadiazole benzamide with a predicted logP approximately 0.5 units higher than the parent phenyl analog [4], this compound can be selected as a reference standard for permeability, solubility and metabolic stability comparisons in early drug discovery profiling.

Quote Request

Request a Quote for 2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.